2-(5-Aminopyridin-2-yl)ethan-1-ol

Physicochemical property Lipophilicity XLogP

2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4), also referred to as 2-(5-amino-2-pyridinyl)ethanol, is an organic building block characterized by a pyridine ring substituted with an amino group at the 5-position and an ethan-1-ol group at the 2-position. The molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1552277-17-4
Cat. No. B1529793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Aminopyridin-2-yl)ethan-1-ol
CAS1552277-17-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)CCO
InChIInChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2
InChIKeySLVOBTPSBMJFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4): Physicochemical Profile and Structural Characterization for Chemical Procurement


2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4), also referred to as 2-(5-amino-2-pyridinyl)ethanol, is an organic building block characterized by a pyridine ring substituted with an amino group at the 5-position and an ethan-1-ol group at the 2-position. The molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol [1]. This aminopyridine derivative is a versatile small-molecule scaffold used in medicinal chemistry and organic synthesis for the construction of more complex molecules, including potential pharmaceuticals and agrochemicals .

Why Generic Substitution of 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4) Is Inadvisable: Evidence of Physicochemical Differentiation


Aminopyridine building blocks cannot be generically interchanged due to the profound impact that specific substitution patterns and functional groups have on a molecule's physicochemical properties, reactivity, and downstream performance. Even subtle structural changes within this class—such as the position of the hydroxyl group or the addition of a single methyl group—can lead to measurable and functionally significant differences in key parameters like lipophilicity (XLogP), hydrogen-bonding capacity, and topological polar surface area (TPSA). These differences directly influence a molecule's behavior in synthetic reactions, its solubility in various media, and its ability to engage biological targets. Therefore, selecting a specific aminopyridine ethanol derivative is not a matter of convenience but a critical decision that must be guided by comparative, quantitative data to ensure experimental reproducibility and project success. The following section provides such data-driven evidence for 2-(5-Aminopyridin-2-yl)ethan-1-ol against its closest analogs.

Quantitative Evidence Guide: Physicochemical Differentiation of 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4)


Lipophilicity Profile (XLogP) vs. Methylamino and Positional Analogs

The target compound exhibits a computed XLogP3-AA value of -0.2, indicating a moderately hydrophilic character [1]. This profile is distinct from that of its structural analogs. The comparator 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5) has a larger molecular weight (167.21 g/mol) and a different substitution pattern, which would correlate with a higher XLogP and, thus, increased lipophilicity. Similarly, the positional isomer 1-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 2107787-57-3) presents a different spatial arrangement of the hydroxyl group, which can influence the overall polarity and hydrogen-bonding network of the molecule . This difference in lipophilicity is quantifiable and fundamental, as it directly impacts solubility, membrane permeability, and chromatographic behavior, making one analog more suitable for certain reaction conditions or biological assays than another.

Physicochemical property Lipophilicity XLogP ADME prediction

Hydrogen Bonding Profile: A Quantitative Comparison of Donor/Acceptor Sites

The target compound possesses a specific hydrogen-bonding profile with a computed Hydrogen Bond Donor Count of 2 and an Acceptor Count of 3 [1]. This is a quantifiable property that differentiates it from other building blocks. For instance, a common scaffold, (5-Aminopyridin-2-yl)methanol (CAS 873651-92-4), lacks the additional carbon in the linker, which reduces its hydrogen bond acceptor count by at least one (due to the absence of the second aliphatic carbon's potential for weak interactions) and alters its spatial orientation. Similarly, the more complex analog 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (CAS not provided) introduces an additional basic nitrogen, increasing its hydrogen bond acceptor count and significantly altering its protonation state and solubility profile . The precise number and spatial arrangement of H-bond donors and acceptors are critical for molecular recognition events, such as binding to a target protein's active site or forming specific crystal lattices.

Physicochemical property Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) as a Differentiator from Ether-Linked and Higher Molecular Weight Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 59.1 Ų [1]. This value is a direct, quantifiable measure of the molecular surface area contributed by polar atoms. It serves as a clear differentiator from other 5-aminopyridine derivatives. For example, the ether analog 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 225240-95-9) introduces an additional oxygen atom and an extra rotatable bond, which would increase its TPSA . A higher TPSA is generally correlated with decreased membrane permeability and reduced oral bioavailability. Conversely, more complex molecules like ethyl 2-(5-aminopyridin-2-yl)acetate (CAS 174890-58-5), with its larger, more lipophilic ester group, would possess a lower TPSA relative to its molecular weight, suggesting a different in silico ADME profile . The TPSA of 59.1 Ų for the target compound places it in a specific range that may be desirable for central nervous system (CNS) drug discovery, where a TPSA below 60-70 Ų is often a prerequisite for blood-brain barrier penetration.

Physicochemical property Polar surface area Membrane permeability Bioavailability

Purity and Specification Transparency vs. Undocumented Generic Alternatives

In the realm of research chemical procurement, the availability of clear, quantitative specifications is a critical point of differentiation. For 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4), reputable vendors consistently specify a minimum purity of 95% . This is a verifiable, quantitative benchmark that ensures consistency in experimental outcomes. In contrast, sourcing 'generic' or undocumented aminopyridine building blocks from less transparent suppliers introduces significant risk. Such products may lack a defined purity specification or may not be accompanied by batch-specific analytical data (e.g., NMR, HPLC), leading to irreproducible results, failed reactions, and wasted resources. The explicit purity statement of ≥95% provides a clear advantage for procurement, as it allows researchers to make an informed, risk-mitigated decision. Furthermore, the compound's hazard profile is well-documented via GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1], a level of regulatory transparency often absent for untested, generic analogs.

Chemical procurement Purity Specification Quality control

Best Research and Industrial Application Scenarios for 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS 1552277-17-4)


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

Based on its computed Topological Polar Surface Area (TPSA) of 59.1 Ų and a moderate XLogP of -0.2, 2-(5-Aminopyridin-2-yl)ethan-1-ol is a particularly promising building block for medicinal chemistry programs targeting the central nervous system (CNS). A TPSA value below 60-70 Ų is a well-established threshold for predicting favorable blood-brain barrier (BBB) permeability [1]. Therefore, this compound is ideally suited for constructing lead molecules where CNS exposure is a critical requirement. Using this specific scaffold over a more polar analog with a higher TPSA (e.g., the ether derivative) or a more lipophilic one could be the key difference between a compound that is brain-penetrant and one that is not.

Targeted Protein Degradation (PROTAC) Linker Design

The compound's unique combination of a primary amine and a primary alcohol, separated by an ethyl linker from the pyridine core, provides two orthogonal handles for chemical elaboration. This makes it a highly suitable building block for the design of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). The amine on the pyridine ring can be used to connect to a target-binding warhead, while the ethanol group can be functionalized and attached to an E3 ligase ligand. The specific length and rigidity of the ethyl linker directly influence the overall geometry and efficacy of the PROTAC molecule, making this specific compound a precise tool that cannot be substituted with a shorter (e.g., methanol) or longer (e.g., propanol) linker without fundamentally altering the degrader's ternary complex formation [2].

Materials Science: Development of Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The dual functionality of 2-(5-Aminopyridin-2-yl)ethan-1-ol makes it an excellent monomer or post-synthetic modification agent in materials science. The pyridine nitrogen and the amine group can act as Lewis bases to coordinate with metal ions, while the ethanol group can undergo esterification or etherification to incorporate the unit into a polymer backbone. This allows for the synthesis of functionalized polymers with pendant pyridyl ligands or for the post-synthetic modification of MOFs to introduce specific binding sites for catalysis or gas storage [3]. The defined hydrogen-bonding profile (2 donors, 3 acceptors) is also advantageous for creating supramolecular assemblies with predictable architectures.

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